molecular formula C7H6BrN3 B581494 7-Bromo-1H-indazol-3-amine CAS No. 1234616-28-4

7-Bromo-1H-indazol-3-amine

Cat. No. B581494
M. Wt: 212.05
InChI Key: ADBDLGMVAZJRKR-UHFFFAOYSA-N
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Description

7-Bromo-1H-indazol-3-amine is a chemical compound with the empirical formula C7H6BrN3. Its molecular weight is 212.05 . It is a solid substance .


Synthesis Analysis

There are several synthetic approaches to 1H-indazoles, including transition metal-catalyzed reactions and reductive cyclization reactions . A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .


Molecular Structure Analysis

The molecular structure of 7-Bromo-1H-indazol-3-amine is represented by the SMILES string NC1=NNC2=C(C=CC=C12)Br .


Chemical Reactions Analysis

Indazole compounds have diverse biological activities, such as anti-tumor, anti-inflammatory, anti-bacterial, anti-diabetes, and anti-osteoporosis . In a study, 38 1H-indazole-3-amine derivatives were designed, synthesized, and evaluated for their cytotoxic potential against various cell lines .


Physical And Chemical Properties Analysis

7-Bromo-1H-indazol-3-amine is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources.

Scientific Research Applications

Synthesis Techniques

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction: 7-Bromo-1H-indazol-3-amine derivatives can be synthesized efficiently through the palladium-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions (Wang et al., 2015).

Asymmetric Catalytic Potential

  • New Spiro Phosphinooxazolines: The compound plays a role in the synthesis of new spiro phosphinooxazolines, which have demonstrated potential in asymmetric palladium-catalyzed allylic amination (Gao et al., 2018).

Palladium-Catalyzed Cyclization

  • Palladium-Catalyzed Cyclization of β-Bromo-α,β-Unsaturated Ketones: 7-Bromo-1H-indazol-3-amine is involved in the palladium-catalyzed cyclization process, contributing to the synthesis of various arylamines and N-heterocycles (Lee & Cho, 2012).

Protection and Coupling Reactions

  • Regioselective Protection and Subsequent Amine Coupling Reactions: The compound is used in regioselective protection and coupling reactions to generate novel derivatives of indazoles (Slade et al., 2009).

Inhibition of Nitric Oxide Synthase

  • Inhibition of Nitric Oxide Synthase Isoforms: Derivatives of 7-bromo-1H-indazol-3-amine, such as 3-bromo 7-nitro indazole, have been studied for their potent inhibitory effects on nitric oxide synthase (NOS) enzyme activity (Bland-Ward & Moore, 1995).

Synthesis of 3-Substituted Indazoles

  • Palladium-Catalyzed Intramolecular Amination: An efficient method for preparing 3-substituted indazoles using palladium-catalyzed intramolecular amination of 2-bromophenyl hydrazone derivatives (Inamoto et al., 2004).

Silver-Mediated Intramolecular Oxidative C–H Amination

  • Synthesis of 1H-Indazoles: A silver(I)-mediated intramolecular oxidative C–H amination technique enables the construction of various 3-substituted indazoles (Park et al., 2021).

Safety And Hazards

The safety data sheet of 7-Bromo-1H-indazol-3-amine suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Indazole compounds have attracted great attention due to their diverse biological activities . The study indicates that compound 6o, an indazole derivative, could be a promising scaffold to develop an effective and low-toxic anticancer agent . This suggests that the medicinal properties of indazole compounds like 7-Bromo-1H-indazol-3-amine have to be explored further for the treatment of various pathological conditions.

properties

IUPAC Name

7-bromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADBDLGMVAZJRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720969
Record name 7-Bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1H-indazol-3-amine

CAS RN

1234616-28-4
Record name 7-Bromo-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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